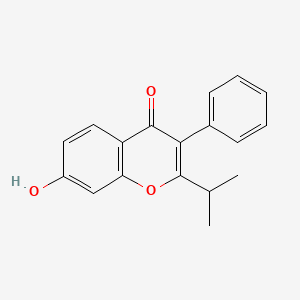![molecular formula C11H8BrN3O B15063996 6-Bromo-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346687-05-5](/img/structure/B15063996.png)
6-Bromo-[2,3'-bipyridine]-5'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[2,3’-bipyridine]-5’-carboxamide is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings. The presence of a bromine atom at the 6th position and a carboxamide group at the 5’ position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide typically involves the following steps:
Coupling Reactions: The bipyridine core can be constructed using coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide may involve scalable synthesis techniques such as:
Batch Processing: Utilizing large-scale reactors to perform the bromination, coupling, and carboxamide formation reactions in a controlled manner.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The bipyridine core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of bipyridine N-oxides.
Reduction Products: Reduction can yield reduced bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
6-Bromo-[2,3’-bipyridine]-5’-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-[2,2’-bipyridine]
- 6-Bromo-[4,4’-bipyridine]
- 6-Bromo-[5,5’-bipyridine]
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. Compared to other brominated bipyridine derivatives, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
1346687-05-5 |
|---|---|
Molekularformel |
C11H8BrN3O |
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
5-(6-bromopyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-10-3-1-2-9(15-10)7-4-8(11(13)16)6-14-5-7/h1-6H,(H2,13,16) |
InChI-Schlüssel |
GUZMCLQZODNDSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


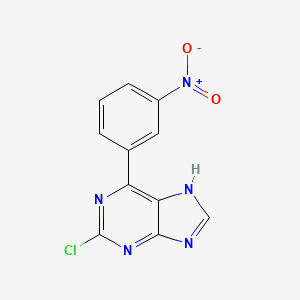
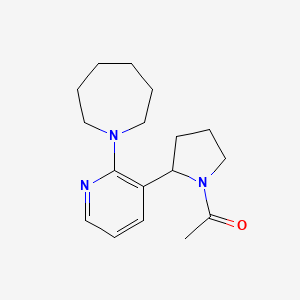
![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
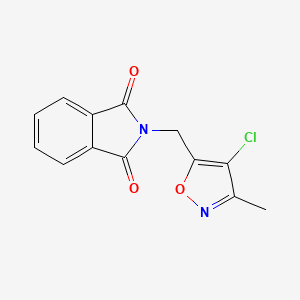
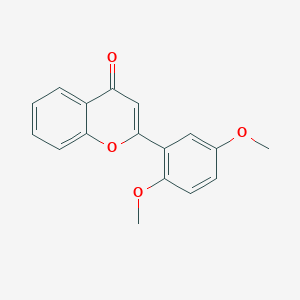
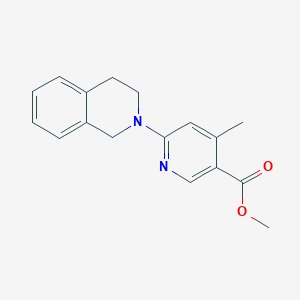
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

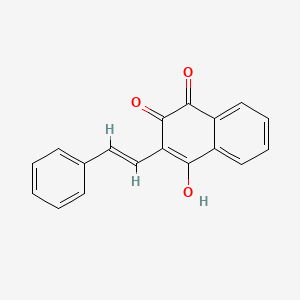
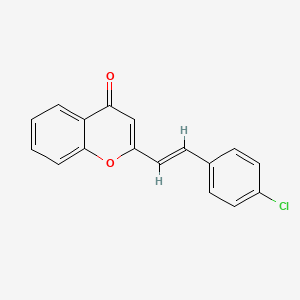
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
